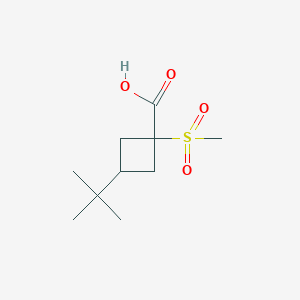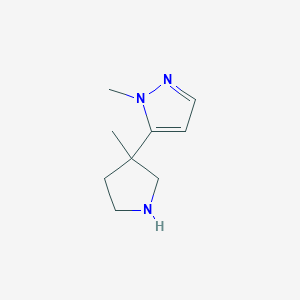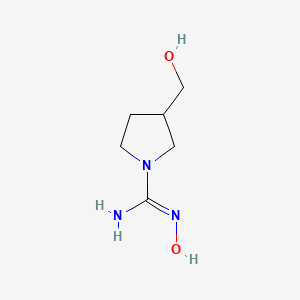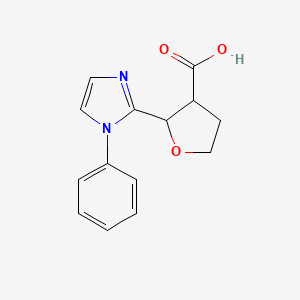![molecular formula C9H8BrN3 B13276375 5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13276375.png)
5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with a bromoprop-2-en-1-yl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbonitrile and 2-bromoprop-2-en-1-amine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The pyridine-2-carbonitrile is reacted with 2-bromoprop-2-en-1-amine in the presence of the base, typically in a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the bromoprop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Addition: Electrophiles like bromine or chlorine can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce an oxidized pyridine derivative.
Scientific Research Applications
5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromoprop-2-en-1-yl group can interact with the active site of the enzyme or receptor, leading to a conformational change that inhibits its function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: This compound is similar in structure but lacks the carbonitrile group.
5-Bromo-2-aminopyridine: Another similar compound, differing in the position of the bromine atom.
2-Amino-5-bromopyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile is unique due to the presence of both the bromoprop-2-en-1-yl group and the carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-(2-bromoprop-2-enylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8BrN3/c1-7(10)5-12-9-3-2-8(4-11)13-6-9/h2-3,6,12H,1,5H2 |
InChI Key |
AXXREYRSWTTWFC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC1=CN=C(C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13276305.png)
![1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13276310.png)


![3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)
![3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13276339.png)
![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)

amine](/img/structure/B13276379.png)




